3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-
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Overview
Description
3H-1Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its benzopyrano and isoxazole rings, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3H-1Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3H-1Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3H-1Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but with different functional groups and properties.
Allylamine: An organic compound with a simpler structure and different reactivity.
Uniqueness
3H-1Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel- stands out due to its unique combination of benzopyrano and isoxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15NO6 |
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Molecular Weight |
293.27 g/mol |
IUPAC Name |
methyl (3R,3aS)-7,8-dimethoxy-3a,4-dihydro-3H-chromeno[4,3-c][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C14H15NO6/c1-17-10-4-7-9(5-11(10)18-2)20-6-8-12(7)15-21-13(8)14(16)19-3/h4-5,8,13H,6H2,1-3H3/t8-,13-/m1/s1 |
InChI Key |
LOOTWFUVEFPDEF-AMIZOPFISA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C3=NO[C@H]([C@@H]3CO2)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NOC(C3CO2)C(=O)OC)OC |
Origin of Product |
United States |
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